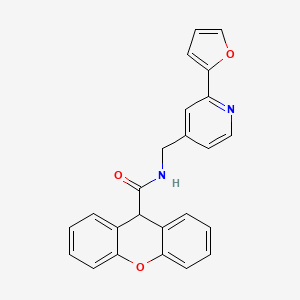

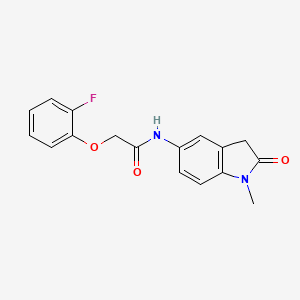

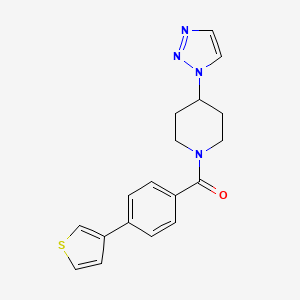

![molecular formula C12H16O4 B2708241 2-[3-(2-Methylpropoxy)phenoxy]acetic acid CAS No. 392237-83-1](/img/structure/B2708241.png)

2-[3-(2-Methylpropoxy)phenoxy]acetic acid

Overview

Description

“2-[3-(2-Methylpropoxy)phenoxy]acetic acid” is a chemical compound with the molecular formula C12H16O4 . It is also known by its IUPAC name, (3-isobutoxyphenyl)acetic acid .

Molecular Structure Analysis

The molecular weight of “2-[3-(2-Methylpropoxy)phenoxy]acetic acid” is 208.26 . The InChI code for this compound is 1S/C12H16O3/c1-9(2)8-15-11-5-3-4-10(6-11)7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis

“2-[3-(2-Methylpropoxy)phenoxy]acetic acid” is a powder at room temperature .Scientific Research Applications

Medicinal Chemistry

This compound is used in medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds . It’s used to study the utilization of drugs and their biological effects .

Synthesis of Pharmaceuticals

“2-[3-(2-Methylpropoxy)phenoxy]acetic acid” is used in the synthesis of pharmaceuticals . It’s used in the manufacture of pharmaceuticals, pesticides, fungicides, and dyes .

Development of COX-2 Inhibitors

This compound is used in the design and synthesis of new anti-inflammatory agents with expected selective inhibition for COX-2 . Selective COX-2 inhibitors have marked a new phase in inflammatory treatment, providing significant effectiveness while reducing negative side effects .

Biological Evaluation

It’s used in the biological evaluation of novel phenoxy acetic acid derivatives . Compounds derived from it showed significant COX-2 inhibition, indicating powerful pharmacological potential .

In Vivo Testing

This compound is used in in vivo testing to assess their selectivity toward COX-1/COX-2 enzymes with the ability to reduce paw thickness . Some compounds derived from it showed significant anti-inflammatory effects without causing stomach ulcers .

Pain-Relieving Effects

Compounds derived from “2-[3-(2-Methylpropoxy)phenoxy]acetic acid” are thoroughly analyzed for their pain-relieving effects . They also showed significant in vivo inhibition for paw thickness .

Histological Changes

This compound is used to study histological changes . The potent compounds derived from it were tested for their effects on histological changes .

Toxicological Properties

It’s used to study toxicological properties . Assessing renal and stomach function, as well as measuring liver enzymes AST and ALT, together with kidney indicators creatinine and urea, offered valuable information on their safety profiles .

Safety And Hazards

This compound is classified under GHS07 for safety. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name |

2-[3-(2-methylpropoxy)phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-9(2)7-15-10-4-3-5-11(6-10)16-8-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCERKOAASBOHHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=CC=C1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(2-Methylpropoxy)phenoxy]acetic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

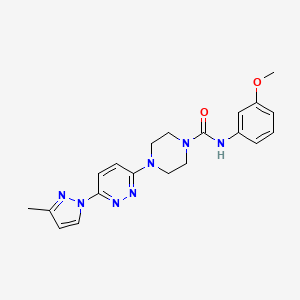

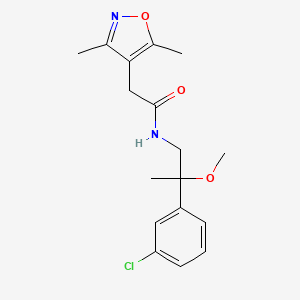

![5-Methoxy-4-(4-methoxyphenyl)sulfanyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2708163.png)

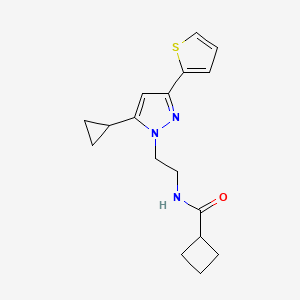

![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2708178.png)

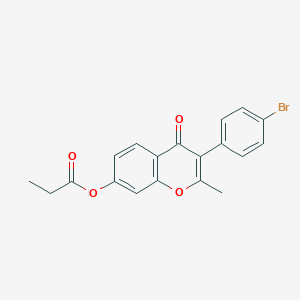

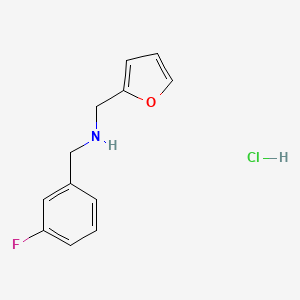

![N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2708179.png)